Lipophilicity Advantage vs. Methoxy Analog
The substitution of a methoxy group with an ethoxy group on the 2-position of the phenyl ring leads to a quantified increase in lipophilicity, a critical parameter for central nervous system (CNS) drug design. The target compound's free base has a computed XLogP3 value of 2.4 [1]. In contrast, the direct analog 4-(2-methoxyphenyl)piperidine has a computed XLogP3 of 1.7 [2]. This difference is a direct consequence of the additional methylene unit in the alkoxy chain.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 4-(2-Methoxyphenyl)piperidine (XLogP3 = 1.7) |
| Quantified Difference | Increase of +0.7 logP units |
| Conditions | In silico calculation using XLogP3 method (PubChem). |
Why This Matters
A ΔlogP of +0.7 represents a substantial difference that can improve CNS penetration and alter non-specific binding, making the ethoxy compound the preferred starting point for CNS-targeted lead optimization campaigns.
- [1] PubChem. (2025). 4-(2-Ethoxyphenyl)piperidine. Compound Summary for CID 20364487. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 4-(2-Methoxyphenyl)piperidine. Compound Summary for CID 53413154. National Center for Biotechnology Information. View Source
